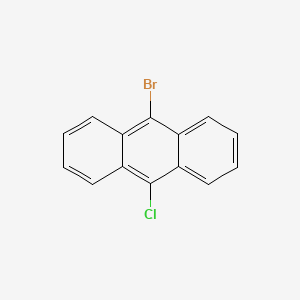

9-Bromo-10-chloroanthracene

Description

Properties

IUPAC Name |

9-bromo-10-chloroanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrCl/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCKMYLUBLINBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-chloroanthracene typically involves the halogenation of anthracene. One common method is the sequential bromination and chlorination of anthracene. For instance, anthracene can be brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 9-bromoanthracene. This intermediate can then be chlorinated using chlorine gas or other chlorinating agents like phosphorus pentachloride to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-10-chloroanthracene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

Reduction Reactions: Reduction can lead to the formation of dihydroanthracene derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Reactions: Products include various substituted anthracenes depending on the substituent introduced.

Oxidation Reactions: Major products are anthraquinone derivatives.

Reduction Reactions: Products include dihydroanthracene derivatives.

Scientific Research Applications

Key Applications

-

Organic Synthesis

- Intermediate in Synthesis : 9-Bromo-10-chloroanthracene serves as an important intermediate for synthesizing other functionalized aromatic compounds. Its halogen substituents allow for selective reactions that can lead to the formation of diverse derivatives.

- Reactivity Studies : Research has shown that this compound can react with various nucleophiles, leading to the formation of new compounds. The unique reactivity patterns due to the bromine and chlorine atoms are exploited in synthetic chemistry.

-

Materials Science

- Organic Electronics : The compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties are favorable for charge transport, making it a candidate for enhancing device performance.

- Graphene Nanoribbons : Recent studies have investigated the incorporation of this compound into graphene nanoribbons (GNRs), highlighting its potential in electronic applications. The compound's ability to modify the electronic properties of GNRs through heteroatom substitution has been explored using advanced techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) .

- Chemical Sensing

Data Table: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Bromine at position 9, Chlorine at position 10 | Diverse reactivity patterns due to dual halogenation |

| Anthracene | Parent structure without halogens | Base structure for halogenated derivatives |

| 9-Chloroanthracene | Chlorine at position 9 | Lacks bromine; different reactivity profile |

| 9-Bromoanthracene | Bromine at position 9 | No chlorine; different substitution patterns |

| 9,10-Dichloroanthracene | Two chlorines at positions 9 and 10 | Increased polarity and potential reactivity |

| Pyrene | Four fused benzene rings | Different electronic properties due to larger size |

Case Studies

-

Synthesis of Functionalized Aromatics

- A study demonstrated the use of this compound as a precursor in synthesizing new polycyclic aromatic hydrocarbons with tailored electronic properties. The reactions were monitored using NMR spectroscopy, confirming the formation of desired products through selective substitutions.

-

Integration into Electronic Devices

- Research on OLEDs incorporating this compound showed significant improvements in efficiency compared to devices using non-halogenated analogs. The enhanced charge transport characteristics attributed to its unique structure were analyzed through current-voltage measurements.

- Graphene Nanoribbon Modifications

Mechanism of Action

The mechanism of action of 9-Bromo-10-chloroanthracene in its applications is primarily based on its ability to absorb and emit light. The bromine and chlorine substitutions at the 9th and 10th positions of the anthracene ring system influence the electronic properties of the molecule, altering its absorption and emission spectra. This makes it suitable for use in photophysical applications such as OLEDs and photon upconversion systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

9,10-Dibromoanthracene

- Structure : Bromine substituents at both 9- and 10-positions.

- Properties : Higher molecular weight (344.02 g/mol) compared to 9-bromo-10-chloroanthracene (283.54 g/mol). Exhibits strong fluorescence quenching and is used in organic semiconductors .

- Hazards : Classified as toxic to aquatic life (H400, H410) and a skin/eye irritant (H315, H319) .

- Applications : Key precursor in synthesizing luminescent materials and organic electronics .

9-Chloroanthracene

- Structure : Single chlorine substituent at the 9-position.

- Properties : Lower molecular weight (212.67 g/mol) and reduced steric hindrance compared to the bromo-chloro derivative. Less reactive in Suzuki couplings due to chlorine’s weaker leaving-group ability.

- Hazards : Irritant (H315, H319) but lacks aquatic toxicity warnings .

- Applications : Intermediate in dyes and polycyclic aromatic hydrocarbon (PAH) research .

10-Bromo-9-anthracenecarbaldehyde

- Structure : Bromine at position 10 and an aldehyde group at position 7.

- Properties : The aldehyde group enhances polarity, improving solubility in polar solvents. Molecular weight: 285.14 g/mol .

- Applications : Used in synthesizing Schiff bases or as a ligand in coordination chemistry .

9-Bromo-10-methylanthracene

- Structure : Bromine at position 9 and a methyl group at position 10.

- Properties : Methyl group introduces steric hindrance, reducing reactivity in substitution reactions. Molecular weight: 271.15 g/mol .

- Applications : Building block for sterically hindered PAHs in materials science .

9-Bromo-10-(phenyl-d5)anthracene

- Structure : Deuterated phenyl group at position 10.

- Properties: Isotopic labeling makes it valuable in mass spectrometry and NMR studies. Similar molecular weight to non-deuterated analogs .

- Applications : Analytical standard for quantifying PAHs in environmental samples .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₁₄H₈BrCl | 283.54 | Br (9), Cl (10) | Organic synthesis, optoelectronics |

| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | 344.02 | Br (9, 10) | Semiconductors, luminescent materials |

| 9-Chloroanthracene | C₁₄H₉Cl | 212.67 | Cl (9) | Dye intermediates |

| 10-Bromo-9-anthracenecarbaldehyde | C₁₅H₉BrO | 285.14 | Br (10), CHO (9) | Coordination chemistry |

Table 2: Hazard Profiles

| Compound | Hazard Classifications (CLP) | Key Risks |

|---|---|---|

| This compound | Not explicitly listed; inferred similar to dihalogenated PAHs | Likely irritant and aquatic toxicity |

| 9,10-Dibromoanthracene | H315, H319, H335, H400, H410 | Skin/eye irritation, aquatic toxicity |

| 9-Chloroanthracene | H315, H319 | Skin/eye irritation |

Biological Activity

9-Bromo-10-chloroanthracene is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound, characterized by its molecular formula and molecular weight of 291.57 g/mol, has garnered attention due to its potential biological activities and applications in various fields, including organic electronics and photonics. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.

The synthesis of this compound typically involves bromination and chlorination processes. Notably, one method includes the reaction of 9-bromoanthracene with sulfuryl dichloride in chlorobenzene, achieving high yields (96%) under controlled conditions . The presence of bromine and chlorine substituents significantly influences the compound's reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of halogenated PAHs, including this compound, has been a subject of research due to their potential mutagenic and carcinogenic properties. Studies have shown that similar compounds can interact with DNA and other cellular macromolecules, leading to genotoxic effects. The following sections summarize key findings related to the biological activity of this compound.

Mutagenicity and Carcinogenicity

Research indicates that halogenated PAHs can exhibit mutagenic properties. For instance, studies on related compounds have demonstrated their ability to induce mutations in bacterial systems and exhibit tumorigenic effects in animal models . The structure-activity relationship (SAR) analysis suggests that the presence of halogen atoms enhances the reactivity of these compounds towards biological macromolecules, potentially leading to DNA adduct formation.

Phototoxicity

The phototoxic effects of halogenated anthracenes have been documented, with studies indicating that photoirradiation can induce lipid peroxidation in cellular membranes. This process is associated with oxidative stress and subsequent cellular damage, which may contribute to carcinogenesis . The ability of this compound to generate reactive oxygen species (ROS) upon UV exposure warrants further investigation into its phototoxic potential.

Case Studies

-

Case Study on Mutagenicity :

A study investigated the mutagenic effects of various halogenated PAHs, including derivatives similar to this compound. The results indicated significant mutagenic activity in Ames tests, suggesting that these compounds could pose a risk for genetic mutations leading to cancer . -

Phototoxic Effects :

Another research effort focused on the phototoxicity of halogenated PAHs in the presence of lipids. It was found that upon UVA irradiation, compounds like this compound could induce lipid peroxidation at varying levels, indicating potential cytotoxic effects .

Data Table: Biological Activity Summary

Q & A

Basic: What are the recommended synthetic routes for 9-bromo-10-chloroanthracene, and how do reaction conditions influence product purity?

Answer:

- Direct halogenation : Anthracene derivatives are often synthesized via electrophilic substitution. For example, bromination using bromodimethylsulfonium bromide (BDMS) in CH₂Cl₂ at room temperature yields 9,10-dibromoanthracene . Chlorination can follow using phosphoryl chloride (POCl₃) under controlled conditions to introduce the chloro substituent .

- Sequential halogenation : Adjusting stoichiometry and reaction time is critical. Excess bromine or chlorine may lead to over-halogenation, requiring purification via column chromatography (silica gel, hexane/ethyl acetate) .

- Safety note : Reactions releasing HBr gas require NaOH traps and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.